4-chloro-2-[(E)-(mesitylimino)methyl]phenol
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Overview
Description
4-chloro-2-[(E)-(mesitylimino)methyl]phenol is an organic compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a chloro group, a mesityl group, and a phenol group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-(mesitylimino)methyl]phenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with mesitylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the final product is achieved through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-(mesitylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Nucleophiles such as hydroxide ions, amines, solvents like water or alcohols.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-chloro-2-[(E)-(mesitylimino)methyl]phenol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-(mesitylimino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The imine group can interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. These interactions can result in changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
4-chloro-2-[(E)-(mesitylimino)methyl]phenol can be compared with other similar compounds such as:
Cresols: These compounds have a similar phenolic structure but differ in the presence of methyl groups instead of the mesityl group.
Chlorocresols: These compounds have a chloro group and a methyl group on the phenol ring, similar to this compound, but lack the imine group
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-6-11(2)16(12(3)7-10)18-9-13-8-14(17)4-5-15(13)19/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGAIVXLRYNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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